1-Piperidineacetaldehyde
Description
Contextualizing 1-Piperidineacetaldehyde within the Broader Field of Piperidine (B6355638) Chemistry
The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in medicinal chemistry and natural product synthesis. nih.govajchem-a.com Piperidine derivatives are integral components in over twenty classes of pharmaceuticals and a vast number of alkaloids. nih.govresearchgate.net The development of efficient and cost-effective methods for synthesizing substituted piperidines remains a significant objective in modern organic chemistry. nih.gov Strategies for piperidine synthesis are diverse and include the hydrogenation of pyridine (B92270) precursors, intramolecular cyclization reactions, and multicomponent reactions (MCRs). nih.gov
The significance of the piperidine moiety is underscored by the sheer volume of research dedicated to it; for instance, a search in Sci-Finder revealed over 7,000 papers related to piperidine published in a recent five-year span. nih.gov This intense focus is driven by the diverse pharmacological activities exhibited by piperidine-containing compounds, including anticancer, antimicrobial, and central nervous system (CNS) modulatory properties. ajchem-a.comresearchgate.net this compound represents a functionalized member of this critical class of compounds, offering a reactive handle for further molecular elaboration.
Table 1: Prevalence and Applications of the Piperidine Moiety
| Field | Significance of Piperidine Scaffold | Example Compound Classes |
|---|---|---|
| Pharmaceuticals | Core structure in numerous approved drugs and clinical candidates. nih.govresearchgate.net | Antipsychotics, Analgesics, Antihistamines. ijnrd.org |
| Natural Products | Foundational ring system in a wide range of alkaloids. nih.gov | Indolizidine and quinolizidine (B1214090) alkaloids. rsc.org |
| Agrochemicals | Utilized in the development of various pesticides and insecticides. ijnrd.org | N/A |
| Organic Synthesis | Serves as a key building block and chiral auxiliary. ajchem-a.comrsc.org | Chiral ligands, organocatalysts. |
Significance as a Versatile Intermediate in Complex Molecular Synthesis
The true value of this compound in organic synthesis is its role as a versatile intermediate. The aldehyde group is readily transformable into a variety of other functional groups and can participate in numerous carbon-carbon bond-forming reactions. This versatility allows chemists to introduce complexity and build sophisticated molecular frameworks.
A key aspect of its utility is the use of "masked" or protected forms of the aldehyde. For example, This compound diethyl acetal (B89532) is a stable precursor that can be carried through multiple synthetic steps before the aldehyde is unmasked under specific conditions. sigmaaldrich.comscbt.com This strategy prevents unwanted side reactions of the highly reactive aldehyde. Similarly, protecting the piperidine nitrogen, often with a tert-butyloxycarbonyl (Boc) group to form compounds like N-Boc-4-piperidineacetaldehyde , allows for controlled reactions at the aldehyde position. biosynth.com N-Boc-4-piperidineacetaldehyde is a stable, chiral aldehyde used in synthesizing biologically active molecules like imidazolidinones, which can act as catalysts. biosynth.com
The strategic application of this compound and its analogs is evident in the total synthesis of complex natural products. A notable example is the first enantioselective synthesis of the macrocyclic spermidine (B129725) alkaloid (−)-oncinotine . acs.org This synthesis utilized the enantiomerically pure (2S)-N-[(benzyloxy)carbonyl]-2-piperidineacetaldehyde as a key chiral starting material, which itself was derived from a diastereoselective 1,3-dipolar cycloaddition reaction. acs.org The aldehyde functionality was crucial for constructing the larger macrocyclic ring system.
Furthermore, derivatives of this compound are instrumental in cycloaddition reactions. Nitrones derived from these aldehydes can undergo [3+2] thermal cycloadditions with a range of dipolarophiles to produce isoxazolidine (B1194047) cycloadducts. researchgate.net These cycloadducts are versatile intermediates that can be modified to create complex structures such as iminosugars and other glycomimetic building blocks. researchgate.net
Table 2: Selected Synthetic Applications of this compound and Its Analogs
| Reactant/Intermediate | Reaction Type | Product/Application | Reference |
|---|---|---|---|
| (2S)-N-[(benzyloxy)carbonyl]-2-piperidineacetaldehyde | Intramolecular iminium ion cyclization | Total synthesis of (−)-oncinotine. acs.org | acs.org |
| N-Boc-4-piperidineacetaldehyde | Condensation and reduction | Synthesis of imidazolidinone catalysts. biosynth.com | biosynth.com |
| Masked aldehyde nitrone | 1,3-Dipolar cycloaddition | Isoxazolidines, furanose derivatives, pipecolic acid derivatives. researchgate.net | researchgate.net |
| This compound diethyl acetal | Acetal hydrolysis | In situ generation of this compound for subsequent reactions. sigmaaldrich.com | sigmaaldrich.com |
Historical Development and Evolution of Research on this compound Analogs
The research trajectory of this compound analogs is intrinsically linked to the broader evolution of synthetic organic chemistry and drug discovery. chemistry-chemists.com Early methods for piperidine synthesis often relied on the hydrogenation of pyridines, which frequently required harsh conditions. nih.gov Over decades, the synthetic chemist's toolbox has expanded dramatically to include more sophisticated and stereoselective methods. nih.govorganic-chemistry.org
The development of new catalytic systems, including those based on transition metals like iridium and palladium, has enabled the synthesis of highly substituted piperidines under milder conditions. nih.gov The advent of organocatalysis and biocatalysis, using enzymes to perform selective C-H oxidations, has further revolutionized the ability to functionalize the piperidine ring at specific positions, providing access to a wider diversity of analogs that were previously difficult to obtain. acs.org
Initially, research may have focused on simple, unsubstituted piperidine derivatives. However, as the understanding of structure-activity relationships grew, the demand for more complex, functionalized analogs like this compound increased. ajchem-a.comchemistry-chemists.com The need to control stereochemistry during the synthesis of chiral drugs and natural products drove the development of chiral versions of these building blocks, such as enantiomerically pure N-protected 2-piperidineacetaldehydes. acs.orgunimi.it The creation of these sophisticated reagents was a direct response to the challenges posed by complex molecule synthesis. numberanalytics.comnumberanalytics.com
The evolution is also marked by the strategic use of protecting groups. The introduction of derivatives like N-Boc-4-piperidineacetaldehyde and this compound diethyl acetal reflects a more mature and strategic approach to multi-step synthesis. sigmaaldrich.combiosynth.com These protected analogs allow for the sequential and controlled manipulation of different parts of the molecule, a cornerstone of modern synthetic strategy. This progression from simple scaffolds to highly functionalized, protected, and stereochemically defined intermediates like the analogs of this compound illustrates the increasing sophistication of synthetic chemistry in its quest to build molecular complexity efficiently and with precision. rsc.org
Structure
3D Structure
Properties
IUPAC Name |
2-piperidin-1-ylacetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-6-8-4-2-1-3-5-8/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQKVTSIRCJPOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Piperidineacetaldehyde and Its Derivatives
Contemporary Approaches to Piperidine (B6355638) Ring Formation with Acetaldehyde (B116499) Functionality
The formation of the piperidine ring, particularly when an N-acetaldehyde or a precursor moiety is desired, can be achieved through various contemporary strategies. These methods focus on efficiently constructing the heterocyclic framework from acyclic precursors or modifying existing aromatic systems.
Catalytic Hydrogenation and Reduction Strategies for Piperidine Cycle Synthesis
Catalytic hydrogenation of pyridine (B92270) derivatives is a cornerstone method for synthesizing the piperidine scaffold. This approach involves the reduction of the aromatic pyridine ring to its saturated piperidine counterpart using hydrogen gas and a metal catalyst. A variety of catalysts are effective for this transformation, including platinum, palladium, rhodium, and ruthenium. asianpubs.orgorganic-chemistry.org For instance, platinum(IV) oxide (PtO2), also known as Adams' catalyst, is widely used for the hydrogenation of substituted pyridines under acidic conditions, typically in glacial acetic acid, at pressures ranging from 50 to 70 bar. asianpubs.org Rhodium on carbon (Rh/C) has also been shown to be effective, sometimes under milder conditions. organic-chemistry.orgnih.gov
Another powerful reduction strategy is reductive amination. The double reductive amination (DRA) of dicarbonyl compounds provides a direct route to the piperidine skeleton. chim.itresearchgate.net This method involves the reaction of a 1,5-dicarbonyl compound (or a protected precursor) with an amine source, such as ammonia (B1221849) or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride. chim.it This strategy is particularly valuable for synthesizing polyhydroxylated piperidines, which are analogues of sugars. researchgate.net
| Catalyst System | Substrate Type | Conditions | Outcome | Reference |
| PtO₂ (Adams' catalyst) | Substituted Pyridines | H₂ (50-70 bar), Glacial Acetic Acid, RT | Substituted Piperidines | asianpubs.org |
| Rh/C | Pyridines | H₂ (5 atm), Water, 80 °C | Piperidines | organic-chemistry.org |
| RuCl₃·xH₂O / H₃N-BH₃ | Pyridines, Quinolines | Ammonia Borane | Saturated Heterocycles | organic-chemistry.org |
| Pd(OH)₂/C | Sugar-derived dialdehydes | H₂, Amine Source | Polyhydroxypiperidines | chim.it |
Intramolecular Cyclization Reactions to Construct the Piperidine Framework
Intramolecular cyclization offers a powerful alternative for constructing the piperidine ring by forming a key carbon-nitrogen or carbon-carbon bond from an acyclic precursor. nih.gov These reactions are diverse and can be mediated by various catalysts and reagents.
One prominent method is intramolecular hydroamination, where an amine adds across a double or triple bond within the same molecule. This can be catalyzed by transition metals like rhodium or gold. organic-chemistry.org For example, the rhodium-catalyzed intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes yields 3-arylpiperidines with high efficiency. organic-chemistry.org
Radical-mediated cyclizations also provide an effective route. In these reactions, a radical is generated on an acyclic amine precursor, which then undergoes cyclization to form the piperidine ring. nih.gov For instance, a cobalt(II)-catalyzed radical intramolecular cyclization of linear amino-aldehydes has been developed for producing various piperidines. nih.gov
Other notable intramolecular cyclization strategies include:
Aza-Prins Cyclization: The reaction of an N-tosyl homoallylamine with a carbonyl compound, catalyzed by a Lewis acid like AlCl₃, can produce substituted 4-halopiperidines. organic-chemistry.org
Palladium-Catalyzed Cyclizations: A base-free Pd(DMSO)₂(TFA)₂ catalyst enables a Wacker-type aerobic oxidative cyclization of certain alkenic amines to form the piperidine ring. organic-chemistry.org
Nitrone Cycloaddition: Intramolecular cycloaddition of N-alkenylnitrones is a valuable method for synthesizing complex, substituted piperidines and related indolizidine structures. iupac.org
Introduction of the Acetaldehyde Moiety via Targeted Functionalization
When a pre-formed piperidine ring is available, the acetaldehyde group can be introduced onto the nitrogen atom through targeted functionalization. A common and effective method is the N-alkylation of piperidine with a protected two-carbon electrophile.
A typical reagent for this purpose is a haloacetal, such as 2-bromoacetaldehyde diethyl acetal (B89532) or 2-chloroacetaldehyde dimethyl acetal. The reaction involves the nucleophilic attack of the piperidine nitrogen on the electrophilic carbon of the haloacetal, displacing the halide and forming an N-alkylated intermediate, 1-(2,2-diethoxyethyl)piperidine. The acetal group serves as a protecting group for the aldehyde functionality, preventing unwanted side reactions. The final step is the deprotection of the acetal under acidic aqueous conditions (e.g., using hydrochloric acid) to hydrolyze the acetal and unveil the desired 1-piperidineacetaldehyde.
Enantioselective Synthesis of Chiral this compound Analogs
Creating chiral analogs of this compound, where the piperidine ring contains one or more stereocenters, requires advanced asymmetric synthesis techniques. These methods aim to control the three-dimensional arrangement of atoms, leading to the selective formation of a single enantiomer or diastereomer.
Application of Chiral Auxiliaries and Catalysts in Stereoselective Routes
Asymmetric catalysis and the use of chiral auxiliaries are two primary strategies for achieving enantioselectivity in the synthesis of chiral piperidines. wikipedia.org
Chiral Catalysts: Transition metal catalysts combined with chiral ligands can facilitate highly enantioselective transformations. A notable example is the rhodium-catalyzed reductive transamination of pyridinium (B92312) salts. dicp.ac.cn This method uses a chiral primary amine in the presence of a rhodium catalyst and a hydrogen source (formic acid) to produce a wide range of chiral piperidines with excellent diastereo- and enantioselectivities. dicp.ac.cn Similarly, copper-catalyzed asymmetric cyclizations have been developed for the enantioselective synthesis of chiral piperidines from hydroxylamines. nih.gov Organocatalysis, using small chiral organic molecules like L-proline, has also been employed to catalyze enantioselective aldol (B89426) reactions that serve as a key step in the synthesis of chiral bicyclic piperidines. nih.gov
Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. Phenylglycinol-derived oxazolopiperidone lactams are versatile chiral auxiliaries that allow for the regio- and stereocontrolled introduction of substituents onto the piperidine ring. nih.gov Carbohydrate-derived auxiliaries, such as D-arabinopyranosylamine, have also been successfully used. cdnsciencepub.com These auxiliaries can direct domino Mannich-Michael reactions to furnish N-glycosyl dehydropiperidinones with high diastereoselectivity, which can then be converted into various chiral piperidine alkaloids. cdnsciencepub.comresearchgate.net
| Method | Chiral Source | Key Transformation | Typical Enantiomeric Excess (ee) | Reference |
| Asymmetric Transfer Hydrogenation | Chiral Amine / Rhodium Catalyst | Reductive Transamination of Pyridinium Salts | Often >95% ee | dicp.ac.cn |
| Intramolecular Cyclization | Chiral Phosphoric Acid Catalyst | Cyclization of Unsaturated Acetals | Up to 95% ee | umich.edu |
| Domino Reaction | D-arabinopyranosylamine Auxiliary | Mannich-Michael Reaction | High Diastereoselectivity | cdnsciencepub.com |
| Aldol Reaction | L-proline Catalyst | Aldol reaction of 3-phthalimidopropanal | >99% ee | nih.gov |
Diastereoselective Control in Functionalization Reactions
Once a chiral piperidine scaffold is established, further functionalization must be controlled to produce the desired diastereomer. Diastereoselectivity is governed by the existing stereocenters, which create a chiral environment that influences the approach of reagents.
Photoredox catalysis has emerged as a powerful tool for the highly diastereoselective functionalization of densely substituted piperidines. nih.govescholarship.org For example, an iridium-based photoredox catalyst can facilitate the C-H arylation at the α-position to the nitrogen. nih.govescholarship.orgchemrxiv.org A key feature of this process is a subsequent light-mediated epimerization, which allows the product to equilibrate to the most thermodynamically stable diastereomer, often resulting in very high diastereomeric ratios. nih.govescholarship.orgescholarship.org This approach has been successful with piperidines bearing multiple stereocenters, providing arylated products in good yields and high diastereoselectivity. nih.gov
The diastereoselectivity of these reactions is often rationalized by computational methods like density functional theory (DFT), which can calculate the relative energies of the different possible diastereomeric products and transition states. nih.govescholarship.org The observed product distribution frequently corresponds to the calculated thermodynamic ratio of isomers. nih.govescholarship.org
| Substrate (Piperidine Derivative) | Reagent | Catalyst System | Diastereomeric Ratio (dr) | Reference |
| 2,3,5-Trisubstituted Piperidine | 1,3-Dicyanobenzene | Ir(ppy)₃ (Photoredox) | >95:5 | nih.gov |
| Tetrasubstituted Piperidine | 1,3-Dicyanobenzene | Ir(ppy)₃ (Photoredox) | 85:15 | nih.gov |
| N-Boc-piperidine | Aryl Diazoacetate | Rh₂(R-TCPTAD)₄ | up to >20:1 | d-nb.info |
| N-Brosyl-piperidine | Aryl Diazoacetate | Rh₂(R-TPPTTL)₄ | >30:1 | d-nb.info |
Strategic Use of Protecting Groups in Synthesis: Emphasis on N-Boc Chemistry
In the multi-step synthesis of complex molecules like derivatives of this compound, protecting groups are indispensable tools for temporarily masking reactive functional groups to prevent unwanted side reactions. chemistryviews.org The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for the nitrogen atom of the piperidine ring. nih.govnih.gov Its popularity stems from its stability under a variety of reaction conditions, including exposure to nucleophiles and basic hydrolysis, and its relatively straightforward removal under acidic conditions. total-synthesis.comorganic-chemistry.org The Boc group is typically introduced by reacting the piperidine nitrogen with di-tert-butyl dicarbonate (B1257347) (Boc₂O). total-synthesis.comderpharmachemica.com This N-Boc protection is fundamental in syntheses where modifications are required on the acetaldehyde side chain or other substituents on the piperidine ring.
The synthesis of complex, multi-functionalized piperidine derivatives often necessitates the use of multiple protecting groups within the same molecule. jocpr.com An orthogonal protection strategy is employed in such cases, where each protecting group can be selectively removed under a specific set of conditions without affecting the others. jocpr.comnih.gov This allows for the sequential unmasking and reaction of different functional groups with high precision.
In the context of N-Boc protected piperidine systems, several other protecting groups are compatible, enabling a robust orthogonal approach. For instance, a hydroxyl group elsewhere in the molecule could be protected as a silyl (B83357) ether (e.g., TBDMS), which is labile to fluoride (B91410) ions, while the N-Boc group remains intact. Similarly, an additional amino group could be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is removed by a base like piperidine, or a benzyloxycarbonyl (Cbz) group, which is cleaved via catalytic hydrogenolysis. total-synthesis.com This orthogonality is critical in complex syntheses, such as in peptide chemistry or the construction of combinatorial libraries, where precise control over reactivity is paramount. jocpr.comsigmaaldrich.com
Table 1: Examples of Orthogonal Protecting Groups Compatible with N-Boc Chemistry
| Protecting Group | Abbreviation | Functional Group Protected | Cleavage Conditions | Orthogonality to N-Boc |
|---|---|---|---|---|
| tert-Butyloxycarbonyl | Boc | Amine | Acid (e.g., TFA, HCl) total-synthesis.com | - |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Amine | Base (e.g., Piperidine) total-synthesis.com | Orthogonal |
| Benzyloxycarbonyl | Cbz / Z | Amine | H₂/Pd (Hydrogenolysis) total-synthesis.com | Orthogonal |
| Allyloxycarbonyl | Alloc | Amine | Pd(0) Catalysis total-synthesis.comsigmaaldrich.com | Orthogonal |
| tert-Butyldimethylsilyl | TBDMS | Alcohol | Fluoride ion (e.g., TBAF) jocpr.com | Orthogonal |
To address this limitation, a variety of milder and more selective deprotection methods have been developed. These alternative methodologies are crucial when working with sensitive substrates. chemistryviews.orgnih.gov For instance, a method utilizing oxalyl chloride in methanol (B129727) has been reported to deprotect a diverse set of N-Boc compounds at room temperature with high yields. nih.govrsc.org Other innovative systems include the use of aqueous phosphoric acid, silica (B1680970) gel for thermally sensitive heterocycles, and catalyst-free water-based deprotection. nih.gov Recently, a versatile potassium trimethylsilanolate/butyronitrile (KOTMS/PrCN) system has been shown to deprotect various N-heterocycles, including N-Boc derivatives, under mild conditions, tolerating sensitive groups like vinyls, halogens, and nitro groups. chemistryviews.org
The choice of deprotection reagent directly impacts the types of functional groups that can be carried through a synthesis, thus defining the reaction scope. Mild deprotection protocols expand the synthetic utility of the N-Boc group, allowing for the synthesis of more complex and delicate molecular architectures.
Table 2: Comparison of Selected N-Boc Deprotection Methodologies
| Reagent/Method | Conditions | Advantages | Limitations/Compatibility Issues |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Anhydrous, Room Temp | Fast, effective total-synthesis.com | Harsh; cleaves other acid-labile groups (e.g., t-butyl esters) |
| HCl in Organic Solvent | Dioxane, Ethyl Acetate (B1210297) | Common, effective nih.gov | Harsh; can cause side reactions with sensitive substrates |
| Oxalyl Chloride/Methanol | Room Temperature, 1-4 h | Mild, high yield, tolerates diverse functional groups nih.govrsc.org | May form carbon monoxide side-product, limiting large-scale use rsc.org |
| Thermal Deprotection (Flow) | High Temp (e.g., 240 °C) | No acid catalyst, rapid, suitable for automation acs.org | Substrate must be thermally stable |
| KOTMS/PrCN | Room Temperature | Mild, tolerates sensitive functional groups chemistryviews.org | Newer method, scope still being explored |
Modern Synthetic Innovations in this compound Chemistry
Recent advances in chemical synthesis technology have provided powerful new tools for the preparation of this compound and its derivatives. These innovations aim to improve efficiency, safety, scalability, and the ability to generate molecular diversity.
Solid-phase synthesis (SPS) has revolutionized the way complex molecules and chemical libraries are created. crsubscription.com In this approach, a starting material, such as a piperidine scaffold, is chemically anchored to an insoluble polymer resin. nih.gov Reagents and building blocks are then added in solution to perform a sequence of chemical reactions. A key advantage of SPS is the simplification of purification; excess reagents and by-products are removed by simply filtering and washing the resin. crsubscription.com
This methodology is exceptionally well-suited for combinatorial chemistry, which involves the systematic and repetitive connection of a set of chemical "building blocks" in various combinations to generate a large number of different compounds, known as a library. imperial.ac.uk Using an N-Boc protected piperidine scaffold attached to a solid support, diverse functional groups can be introduced at other positions on the molecule. This parallel or "mix-and-split" synthesis approach allows for the rapid generation of thousands of distinct piperidine derivatives, which can then be screened for biological activity to identify new lead compounds in drug discovery. imperial.ac.uk
Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch synthesis. aurigeneservices.com In a flow system, reactants are continuously pumped through a network of tubes and reactors, where they mix and react. mdpi.com This technique offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved product yields, selectivity, and reproducibility. aurigeneservices.com
A major advantage of flow chemistry is enhanced safety. By confining reactions to small volumes within the reactor, the risks associated with highly exothermic or hazardous reactions are significantly minimized. d-nb.info This technology has been successfully applied to various transformations, including thermal N-Boc deprotection, which can be performed at high temperatures for very short periods, a process that is difficult to control in a large batch reactor. acs.orgresearchgate.net The ability to couple multiple reaction steps in a continuous sequence without isolating intermediates makes flow chemistry a powerful tool for the efficient and automated manufacturing of pharmaceutical ingredients. mdpi.com
Chemoenzymatic synthesis combines the strengths of traditional chemical reactions with the high selectivity of biocatalysis. nih.govacs.org Enzymes operate under mild conditions and can exhibit exceptional levels of regio-, chemo-, and stereoselectivity, which are often challenging to achieve with conventional chemical catalysts. nih.gov This is particularly valuable for the synthesis of chiral piperidine derivatives, where a specific stereoisomer is often responsible for the desired biological activity. nih.gov
A notable example is the development of a chemoenzymatic cascade for the asymmetric dearomatization of pyridines to produce stereo-enriched piperidines. acs.orgthieme-connect.com This process may involve a stereoselective one-pot cascade using an amine oxidase and an ene imine reductase to convert N-substituted tetrahydropyridines into precisely configured chiral piperidines. nih.govnih.gov Such methods provide a highly efficient and sustainable route to valuable chiral building blocks that are precursors to complex pharmaceutical targets. nih.gov
Elucidation of Reactivity and Mechanistic Pathways of 1 Piperidineacetaldehyde
Detailed Investigation of Aldehyde Functional Group Reactivity
The chemical behavior of 1-piperidineacetaldehyde is primarily governed by its aldehyde functional group. pharmacy180.comlibretexts.org This group consists of a carbonyl center (a carbon double-bonded to an oxygen) bonded to a hydrogen and the piperidine (B6355638) ring. The polarity of the carbon-oxygen double bond, where oxygen is more electroneg-ative, makes the carbonyl carbon electrophilic and thus a target for nucleophiles. youtube.comlibretexts.org Aldehydes are generally more reactive than ketones because they are less sterically hindered and the carbonyl carbon has a greater partial positive charge. libretexts.org
The electrophilic character of the carbonyl carbon is a key aspect of this compound's reactivity, making it susceptible to nucleophilic attack. youtube.commdpi.com Nucleophilic addition is a fundamental reaction for aldehydes. youtube.compharmdguru.comlibretexts.orgyoutube.com In this process, a nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. youtube.com
Common nucleophiles that react with aldehydes include:
Grignard reagents (R-MgX)
Organolithium reagents (R-Li)
Cyanide ions (CN⁻) youtube.comlibretexts.org
Hydride ions (H⁻) from reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) libretexts.orgquimicaorganica.org
The reaction with cyanide, for instance, results in the formation of a cyanohydrin. libretexts.org
Condensation reactions, where two molecules combine with the elimination of a small molecule like water, are significant for this compound. oregonstate.edu A notable example is the Knoevenagel condensation, where an active hydrogen compound undergoes nucleophilic addition to a carbonyl group, followed by dehydration. wikipedia.orgrsc.orgorganic-chemistry.org Piperidine itself can be used as a catalyst in such reactions. researchgate.net
Imine formation, also known as Schiff base formation, occurs when this compound reacts with a primary amine in an acid-catalyzed, reversible reaction. libretexts.orglumenlearning.comlibretexts.orgmasterorganicchemistry.comlibretexts.org The pH of the reaction medium is crucial and is often optimal around 4.5-5. lumenlearning.comlibretexts.org
The mechanism for imine formation involves several steps:
Nucleophilic addition of the primary amine to the carbonyl carbon. lumenlearning.comlibretexts.org
Proton transfer to form a neutral carbinolamine. lumenlearning.comlibretexts.org
Protonation of the hydroxyl group to make it a good leaving group (water). lumenlearning.comlibretexts.orgyoutube.com
Elimination of water to form an iminium ion. lumenlearning.comlibretexts.org
Deprotonation to yield the final imine product. lumenlearning.comlibretexts.org
Interactive Data Table: Key Reactions of the Aldehyde Functional Group
| Reaction Type | Reagent/Catalyst | Product Type | Key Mechanistic Feature |
| Nucleophilic Addition | Grignard Reagent (R-MgX) | Secondary Alcohol | Attack of nucleophilic carbon |
| Nucleophilic Addition | Cyanide (NaCN/HCN) | Cyanohydrin | Formation of a new C-C bond |
| Condensation | Active Methylene (B1212753) Compound | α,β-Unsaturated Product | Nucleophilic addition followed by dehydration |
| Imine Formation | Primary Amine (R-NH₂) / Acid Catalyst | Imine (Schiff Base) | Nucleophilic addition of amine followed by dehydration |
Stereochemical Outcomes and Diastereoselectivity in Reactions Involving this compound
The stereochemical outcomes of reactions involving this compound are of significant interest, particularly when new stereocenters are created. youtube.commasterorganicchemistry.com
Substituents on the piperidine ring or the reacting molecule can significantly impact the diastereoselectivity of a reaction. researchgate.netresearchgate.netchempedia.inforesearchgate.net The steric and electronic properties of these substituents can dictate the preferred direction of nucleophilic attack on the aldehyde. For instance, bulky substituents on the piperidine ring can hinder the approach of a nucleophile from one face of the molecule, leading to a preference for attack from the less hindered side. osi.lv The conformation of the piperidine ring, whether the substituent is in an axial or equatorial position, can also play a crucial role in determining the stereochemical outcome. osi.lv
In reactions where multiple stereoisomeric products can be formed, the distribution of these products can be governed by either kinetic or thermodynamic control. fiveable.memasterorganicchemistry.comlibretexts.orglibretexts.orgopenstax.org
Kinetic Control: At lower temperatures, the reaction is typically irreversible, and the major product is the one that is formed the fastest (i.e., via the lowest activation energy barrier). fiveable.memasterorganicchemistry.comlibretexts.orglibretexts.orgopenstax.org
Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing for an equilibrium to be established. masterorganicchemistry.comlibretexts.orgopenstax.org Under these conditions, the most stable product will be the major product. fiveable.memasterorganicchemistry.comlibretexts.orglibretexts.orgopenstax.org
The choice of reaction conditions, particularly temperature, can therefore be used to favor the formation of a desired diastereomer in reactions involving this compound. fiveable.memasterorganicchemistry.comlibretexts.orgopenstax.org
Interactive Data Table: Factors Influencing Reaction Selectivity
| Controlling Factor | Description | Preferred Product | Typical Conditions |
| Kinetic Control | Product formed fastest | Kinetically favored product | Low temperature, short reaction time |
| Thermodynamic Control | Most stable product | Thermodynamically favored product | High temperature, long reaction time, reversible conditions |
| Steric Hindrance | Bulky groups block one face of the molecule | Product from attack on the less hindered face | N/A |
| Electronic Effects | Electron-donating/withdrawing groups alter reactivity | N/A | N/A |
Mechanistic Insights into Key Transformations
A deeper understanding of the reaction mechanisms provides valuable insights into the transformations of this compound. The formation of enamines from the reaction of aldehydes with secondary amines is a related and important transformation. lumenlearning.com
Pericyclic Reactions and Cycloadditions
Pericyclic reactions are concerted processes that occur through a cyclic transition state. nih.govtamu.edu For this compound, participation in such reactions would likely involve its enamine tautomer, which can act as a π-electron system in cycloadditions.
A key feature of aldehydes with α-protons is their ability to tautomerize to form enamines in the presence of the secondary amine moiety. This compound can exist in equilibrium with (Z)-1-(2-(piperidin-1-yl)vinyl)ol. This enamine form is an electron-rich 4π-electron system, making it a suitable diene component for [4+2] cycloaddition reactions, also known as Diels-Alder reactions. wikipedia.orgmasterorganicchemistry.com When reacted with an electron-deficient alkene (a dienophile), the enamine can undergo a concerted reaction to form a six-membered ring, thereby creating complex cyclic structures with high stereocontrol. tamu.edusigmaaldrich.com
Furthermore, the aldehyde group itself can participate as a 2π component in hetero-Diels-Alder reactions, reacting with a conjugated diene to form a dihydropyran ring. wikipedia.org While less common for simple aldehydes unless activated by a Lewis acid, this pathway represents another potential pericyclic transformation.
Intramolecular cycloadditions are also powerful tools for constructing polycyclic alkaloid structures. For instance, the intramolecular nitrone dipolar cycloaddition is a well-established method for synthesizing piperidine and indolizidine alkaloids, highlighting a relevant pathway for creating complex scaffolds from precursors related to this compound. iupac.org
Table 1: Potential Pericyclic Reactions of this compound This table presents hypothetical cycloaddition reactions based on the known reactivity of analogous enamines and aldehydes.
| Reaction Type | Reactant 1 (from this compound) | Reactant 2 (Example) | Product Type |
| [4+2] Cycloaddition | Enamine tautomer (Diene) | Maleic Anhydride (B1165640) (Dienophile) | Substituted Cyclohexene |
| Hetero-Diels-Alder | Aldehyde (Dienophile) | 1,3-Butadiene (Diene) | Dihydropyran derivative |
| [3+2] Dipolar Cycloaddition | (After conversion to a nitrone) | Alkene (Dipolarophile) | Isoxazolidine (B1194047) ring fused to piperidine |
Rearrangement Reactions and Fragmentations
Rearrangement reactions involve the migration of an atom or group within a molecule, often resulting in a structural isomer. wiley-vch.de While direct rearrangements of this compound are not extensively documented, its structure allows for several plausible transformations, often after initial derivatization.
One such possibility is the Beckmann rearrangement . libretexts.org This reaction typically converts an oxime into an amide. This compound could first be converted to its corresponding oxime by reaction with hydroxylamine. Treatment of this oxime with acid could then induce a rearrangement, where the group anti-periplanar to the hydroxyl group migrates to the nitrogen atom, ultimately yielding an N-substituted amide after tautomerization. libretexts.orgbeilstein-journals.org
Another relevant transformation is the α-ketol rearrangement , which involves the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone. wikipedia.org If this compound were to undergo an initial reaction (e.g., a benzoin-type condensation), it could form an α-hydroxy carbonyl compound susceptible to this type of rearrangement.
The fragmentation patterns of the piperidine scaffold are well-studied, particularly in mass spectrometry. Upon ionization, this compound would be expected to undergo characteristic fragmentations. Key pathways include the cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage), leading to the loss of the acetaldehyde (B116499) side chain and formation of a stable iminium ion. Other common fragmentations of the piperidine ring can also occur, providing diagnostic ions. caymanchem.com
Table 2: Predicted Mass Spectrometric Fragmentation of this compound
| Process | Bond Cleaved | Fragment Lost | Key Resulting Ion |
| α-Cleavage | C-C bond adjacent to the ring | CH₂CHO• (acetaldehyde radical) | Piperidinium cation |
| Side-chain Fission | C-N bond | C₅H₁₀N• (piperidine radical) | Acylium ion [CH₂CHO]⁺ |
| Ring Fragmentation | Multiple C-C/C-N bonds | Various neutral fragments (e.g., C₂H₄) | Smaller charged piperidine fragments |
Radical and Photoredox-Mediated Transformations
Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions, enabling unique bond formations. nih.gov Aldehydes and amines are versatile precursors in these transformations.
The α-amino C-H bond in this compound is susceptible to oxidation to form an α-amino radical. This can be achieved through a single-electron transfer (SET) process mediated by an excited photocatalyst. nih.govsnnu.edu.cn For example, the in-situ formation of an aminal from the aldehyde and a secondary amine, followed by single-electron oxidation, can generate an α-amino radical that leads to reductive amination products. nih.govacs.org
Alternatively, aldehydes can be converted in situ into redox-active intermediates, such as imidazolidines, which then serve as effective precursors for carbon-centered radicals under photoredox conditions. chemrxiv.org This strategy allows for the "formal decarbonylative addition" of aldehydes to olefins, forging new C-C bonds. chemrxiv.org Another pathway involves the generation of acyl radicals directly from aldehydes via hydrogen atom transfer (HAT) to an oxygen-centered radical, which is formed through reductive cleavage of a peroxide by a photocatalyst. nih.govacs.org These highly reactive acyl radicals can then add to alkenes. However, branched aldehydes may undergo decarbonylation to form alkyl radicals, which then participate in subsequent reactions. nih.gov
Furthermore, the combination of photoredox and organocatalysis allows for the enantioselective α-amination of aldehydes. nih.govprinceton.edu In this approach, a chiral secondary amine catalyst condenses with the aldehyde to form a chiral enamine. This enamine can then be trapped by a nitrogen-centered radical generated photochemically, leading to the formation of α-amino aldehyde products with high stereocontrol. nih.govprinceton.edu
Table 3: Potential Photoredox-Mediated Reactions Involving Aldehydes
| Reaction Type | Radical Intermediate | Method | Potential Product with this compound |
| Reductive Amination | α-Amino radical | SET oxidation of an aminal intermediate nih.gov | Reductively aminated product |
| Giese Addition | α-Acyl radical | In-situ conversion to redox-active imidazolidine (B613845) chemrxiv.org | Product of addition to an olefin |
| Olefin Difunctionalization | Acyl radical | Hydrogen Atom Transfer (HAT) from aldehyde nih.gov | β-Keto piperidine derivative |
| Enantioselective α-Amination | Nitrogen-centered radical | Coupling with a catalytically formed chiral enamine nih.govprinceton.edu | Chiral α,α-diamino aldehyde derivative |
Advanced Derivatization and Analog Synthesis from 1 Piperidineacetaldehyde
Construction of Diverse Piperidine-Based Scaffolds through Aldehyde Transformations
The aldehyde group of 1-piperidineacetaldehyde is a key functional handle for a multitude of chemical reactions, enabling the construction of various heterocyclic systems and the introduction of new functional groups.
While direct one-step synthesis of piperazine (B1678402) derivatives from this compound is not commonly reported, multi-step synthetic routes leveraging the aldehyde's reactivity are highly feasible. A plausible strategy involves an initial reductive amination reaction. The aldehyde can react with a primary amine, such as ethanolamine, in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to form a secondary amine intermediate. This intermediate can then undergo further transformations, including cyclization, to form the piperazine ring. For instance, conversion of the hydroxyl group to a leaving group followed by intramolecular cyclization would yield the N-substituted piperazine. Amide coupling reactions are another avenue; if the aldehyde is first oxidized to its corresponding carboxylic acid, it can be coupled with piperazine or its derivatives using standard coupling agents like EDC·HCl and DMAP to form amide-based piperazine structures. core.ac.uk
The aldehyde functionality is a cornerstone for synthesizing a variety of other heterocyclic rings through cyclocondensation reactions.
Thiazolidinones: A well-established route to 4-thiazolidinones involves the reaction of a Schiff base with a mercaptoacetic acid derivative. mdpi.comnih.gov this compound can be condensed with a primary amine to form an intermediate imine (Schiff base). Subsequent cyclocondensation with thioglycolic acid in a suitable solvent like benzene (B151609) or toluene, often with azeotropic removal of water, yields the desired 2-substituted-4-thiazolidinone, where the substituent is the (piperidin-1-yl)methyl group. mdpi.comnih.gov
Azetidinones: The synthesis of azetidinones (β-lactams) can be achieved via the Staudinger cycloaddition. scispace.comnih.gov This [2+2] cycloaddition reaction occurs between an imine and a ketene (B1206846). The imine is readily prepared from this compound and a primary aromatic or aliphatic amine. The ketene is typically generated in situ from an acyl chloride, such as chloroacetyl chloride, in the presence of a tertiary amine base like triethylamine. nih.govrsc.org The reaction results in the formation of a 1,4-disubstituted-2-azetidinone bearing the piperidine (B6355638) moiety.
Imidazolinones: Several synthetic pathways starting from aldehydes can be adapted to produce imidazolinones. One prominent method is the Erlenmeyer-Plöchl reaction, where an aldehyde is condensed with hippuric acid in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297) to form an azlactone (an oxazolone (B7731731) derivative). tandfonline.comnih.gov This intermediate can then be reacted with a primary amine or a hydrazide in a solvent like pyridine (B92270) to open the oxazolone ring and subsequently cyclize into the corresponding 1,2,4-trisubstituted 5-imidazolinone. tandfonline.comnih.gov Alternatively, a more direct approach involves the condensation of this compound with ethylenediamine (B42938) in the presence of an oxidizing agent such as iodine or tert-butyl hypochlorite (B82951) to yield the corresponding imidazoline, which can be a precursor to imidazolinones. organic-chemistry.org
Table 1: Heterocyclic Scaffolds from this compound
| Target Heterocycle | Key Reaction | Reactants with this compound | Typical Conditions |
|---|
| Thiazolidinone | Cyclocondensation | 1. Primary Amine 2. Thioglycolic Acid | 1. Condensation to form imine 2. Reflux in benzene/toluene | | Azetidinone | Staudinger [2+2] Cycloaddition | 1. Primary Amine 2. Chloroacetyl Chloride | 1. Formation of imine 2. Reaction with chloroacetyl chloride and Et₃N | | Imidazolinone | Erlenmeyer Condensation & Cyclization | 1. Hippuric Acid 2. Primary Amine/Hydrazide | 1. Acetic anhydride, sodium acetate 2. Reflux in pyridine |
The aldehyde group is an ideal starting point for extending the carbon chain and converting to other functional groups. A primary example is the formation of nitriles.
Nitrile Formation via Cyanohydrin: Aldehydes react with hydrogen cyanide (HCN) in an addition reaction to form hydroxynitriles, also known as cyanohydrins. nih.gov This reaction, typically performed with sodium or potassium cyanide followed by acidification, adds one carbon to the molecule, converting the C1 aldehyde to a C2 hydroxynitrile. nih.govuni-regensburg.de The resulting 2-hydroxy-3-(piperidin-1-yl)propanenitrile is a versatile intermediate; the nitrile can be hydrolyzed to a carboxylic acid, and the hydroxyl group can be further manipulated. researchgate.net
Nitrile Formation via Halogenoalkane: An alternative, two-step method involves the reduction of this compound to the corresponding alcohol, 2-(piperidin-1-yl)ethanol. The alcohol can then be converted to a halogenoalkane (e.g., a bromoalkane). Subsequent nucleophilic substitution with sodium or potassium cyanide in an ethanolic solution under reflux yields the nitrile, in this case, 3-(piperidin-1-yl)propanenitrile. nih.govuni-regensburg.de This method also achieves a one-carbon chain extension.
Development of Conformationally Restricted and Stereodefined Analogs
Restricting the conformational flexibility of a molecule can enhance its binding affinity and selectivity for biological targets. The piperidine ring and the side chain of this compound can be modified to create such analogs. thieme-connect.comnih.gov
Strategies for achieving conformational restriction include introducing bulky substituents or creating new cyclic structures that lock the molecule into a preferred conformation. mdpi.comwhiterose.ac.uk Stereoselective reactions targeting the aldehyde group are crucial for creating stereodefined analogs. For example, asymmetric aldol (B89426) or Mannich reactions using chiral catalysts can introduce new stereocenters with high selectivity. whiterose.ac.uknih.gov The resulting diastereomers or enantiomers can be separated and evaluated. An asymmetric Michael reaction of the aldehyde with α,β-unsaturated esters, mediated by an organocatalyst, can generate a highly enantioenriched adduct which can be cyclized to form a single isomer of a substituted piperidine derivative. whiterose.ac.uk Similarly, using chiral auxiliaries on the piperidine nitrogen or the reactant can direct the stereochemical outcome of subsequent transformations. researchgate.net
Exploration of Polycyclic and Spiro-Piperidine Systems
The reactivity of this compound can be harnessed to construct more complex fused, bridged, or spirocyclic systems.
Spiro-Piperidines: These compounds feature a spirocyclic junction at one of the piperidine carbons. whiterose.ac.uk The aldehyde group of this compound can participate in multicomponent reactions to build a new ring spiro-fused at the carbon adjacent to the nitrogen. For instance, a two-step procedure can be envisioned where the aldehyde is first used in a reaction to form a precursor that can undergo an intramolecular cyclization, such as a palladium-catalyzed α-arylation, to furnish the spiro-piperidine. The synthesis of 2-spiropiperidines, in particular, is an area of growing interest, and methods are being developed that could be adapted from aldehyde precursors.
Polycyclic Systems: Intramolecular cyclization reactions are key to building fused or bridged polycyclic frameworks. The side chain of this compound can be elaborated through reactions like Wittig or Horner-Wadsworth-Emmons olefination to introduce a tether containing another reactive group. An intramolecular Diels-Alder reaction or a radical-mediated cyclization could then be employed to form a new ring fused to the piperidine. For example, a radical cyclization of a linear amino-aldehyde, which can be derived from this compound, can effectively produce various piperidine-containing bicyclic systems.
Diversity-Oriented Synthesis (DOS) Leveraging this compound as a Hub
Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules from a common starting material, which is ideal for exploring chemical space and discovering new bioactive compounds. This compound is an excellent "hub" molecule for DOS because its aldehyde group can be directed down numerous, distinct synthetic pathways.
Starting from this single compound, the reactions described in the preceding sections can be used to generate a wide range of molecular skeletons.
Appendage Diversity: Simple modifications of the aldehyde (e.g., reductive amination with various amines, Wittig reactions with different ylides) can create a library of analogs with varied substituents.
Skeletal Diversity: More profound changes, such as the formation of new heterocyclic rings (thiazolidinones, azetidinones), spirocycles, or polycyclic systems, lead to libraries with fundamentally different molecular frameworks.
By combining these strategies in a systematic or combinatorial fashion, a single, relatively simple starting material can give rise to a vast collection of complex and diverse piperidine-containing compounds.
Scaffold Diversification Strategies
Scaffold diversification involves fundamentally altering the core structure of a molecule to create new ring systems or complex polycyclic frameworks. Starting from this compound, chemists employ several powerful strategies, including multicomponent reactions, cycloadditions, and intramolecular cyclizations like the Pictet-Spengler reaction, to generate a wide array of new molecular scaffolds. These methods are prized for their efficiency in rapidly building molecular complexity from simple starting materials. nih.gov
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single operation to form a product containing portions of all components, are a highly efficient tool for scaffold diversification. organic-chemistry.orgcaltech.edu The aldehyde functionality of N-Boc-4-piperidineacetaldehyde makes it an ideal substrate for various MCRs. For instance, in the Biginelli or Hantzsch reactions, the aldehyde can condense with a β-dicarbonyl compound and a urea/thiourea or ammonia (B1221849) source, respectively, to construct substituted dihydropyrimidinones or dihydropyridines. These reactions allow for the rapid generation of libraries of compounds with diverse substitution patterns by simply varying the other components. mdpi.com
Another powerful MCR is the Ugi reaction, an isocyanide-based MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov Utilizing N-Boc-4-piperidineacetaldehyde in an Ugi reaction would lead to the formation of complex peptide-like structures, incorporating the piperidine moiety as a key structural element. The ability to introduce multiple points of diversity in a single step makes MCRs a cornerstone of modern drug discovery and library synthesis. wikipedia.org
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to form a tetrahydroisoquinoline or a related heterocyclic system. nih.govdepaul.edumdpi.com this compound can serve as the aldehyde component in this powerful ring-forming reaction. When reacted with a β-arylethylamine like tryptamine (B22526) or phenylethylamine, it generates an intermediate iminium ion which then cyclizes to produce complex polycyclic scaffolds, such as tetrahydro-β-carbolines. nih.govnih.gov This strategy has been a mainstay in the total synthesis of numerous alkaloids and related pharmacologically active compounds. depaul.edu An oxygen analog, the Oxa-Pictet-Spengler reaction, can similarly be used to create novel 2-benzopyran structures. rsc.org
Spirocycle Synthesis
Spiropiperidines, which feature a spirocyclic junction at one of the piperidine carbons, have gained significant interest in medicinal chemistry. nih.govresearchgate.net The aldehyde group of this compound is a key functional handle for constructing such scaffolds. One common approach is a one-pot, three-component reaction involving an amine, formaldehyde, and a 1,3-dicarbonyl compound like dimedone, which can yield bis-spiro piperidine derivatives. rsc.orgwhiterose.ac.uk Another strategy involves a Knoevenagel condensation of the aldehyde with an active methylene (B1212753) compound, followed by an intramolecular cyclization. For example, reaction with an isoxazol-5-one can lead to the formation of 3-spiropiperidines through a tandem sequence. sioc-journal.cn These methods provide access to rigid, three-dimensional structures that are valuable for exploring new areas of chemical space in drug discovery programs. nih.gov
| Strategy | Reactants with this compound Derivative | Resulting Scaffold | Key Features |
|---|---|---|---|
| Multicomponent Reaction (e.g., Biginelli) | β-Dicarbonyl compound, Urea/Thiourea | Piperidinyl-dihydropyrimidinone | Rapid assembly of complex heterocycles. mdpi.com |
| Pictet-Spengler Reaction | β-Arylethylamine (e.g., Tryptamine) | Tetrahydro-β-carboline fused to piperidine side chain | Classic alkaloid synthesis route. nih.govdepaul.edu |
| Spirocyclization | 1,3-Dicarbonyl compounds, Amines | Spiro-piperidines | Creates rigid 3D structures. nih.govrsc.org |
Stereochemical Diversification Techniques
Controlling the three-dimensional arrangement of atoms is crucial in modern synthesis, particularly for pharmacologically active molecules. Stereochemical diversification techniques aim to generate specific stereoisomers of a target molecule. Using this compound, these methods often rely on asymmetric catalysis or the use of chiral auxiliaries to control the formation of new stereocenters.
Organocatalytic Asymmetric Reactions
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. nih.govmpg.de The aldehyde group of this compound can be activated through the formation of an enamine or an iminium ion using chiral secondary amine catalysts, such as proline and its derivatives. organic-chemistry.org This activation enables a variety of enantioselective transformations.
For example, the asymmetric aldol reaction, a fundamental carbon-carbon bond-forming reaction, can be effectively catalyzed by organocatalysts. nih.govrsc.orgpressbooks.pub this compound can act as an enolizable aldehyde donor, reacting with various electrophilic aldehydes to produce β-hydroxy aldehydes with high diastereo- and enantioselectivity. nih.govnih.gov Conversely, it can also act as the electrophile. This approach allows for the construction of molecules with multiple contiguous stereocenters from simple, achiral precursors. nih.gov Furthermore, N-Boc-4-piperidineacetaldehyde itself has been used to synthesize chiral imidazolidinones, which are a privileged class of organocatalysts. biosynth.com
Diastereoselective Reactions
Diastereoselective synthesis aims to control the relative stereochemistry between two or more stereocenters. This can be achieved by using a substrate that already contains a chiral center to influence the creation of a new one. For instance, the reduction of a ketone derived from this compound can be performed diastereoselectively to yield a specific diastereomer of the corresponding alcohol.
Alternatively, this compound can participate in diastereoselective addition or cycloaddition reactions. Aldol additions using metalated bislactim ethers as chiral glycine (B1666218) equivalents to aldehydes have been used to create piperidine imino sugars with high diastereoselectivity. beilstein-journals.org In multicomponent cycloadditions, chiral γ-aminated nitroalkenes can act as heterodienes, reacting with dienophiles and dipolarophiles to produce complex nitroso acetals with excellent diastereocontrol. mdpi.com These methods are essential for building up the complex stereochemical arrays found in many natural products.
| Technique | Catalyst/Reagent Type | Transformation Example | Key Outcome |
|---|---|---|---|
| Asymmetric Aldol Reaction | Chiral organocatalyst (e.g., Proline) | Cross-aldol reaction with another aldehyde | Enantioselective C-C bond formation. nih.govrsc.org |
| Asymmetric Assembly Reaction | Amine-thiourea catalyst | Intermolecular Michael-Henry reaction sequence | Construction of carbohydrate derivatives with multiple stereocenters. nih.gov |
| Diastereoselective Cycloaddition | Lewis Acid (e.g., LiClO4) | [4+2]/[3+2] cycloaddition with chiral nitroalkenes | Formation of aminated nitroso acetals with high diastereoselectivity. mdpi.com |
Applications in Advanced Organic Synthesis and Materials Science
Strategic Utilization as a Key Building Block in Multi-Step Syntheses
1-Piperidineacetaldehyde and its derivatives are valuable building blocks in multi-step organic synthesis, enabling the construction of complex molecular architectures. vapourtec.comsigmaaldrich.com The piperidine (B6355638) motif is a prevalent structural feature in a wide array of natural products and synthetic compounds with significant biological activity. nih.gov Consequently, synthetic chemists frequently employ piperidine-containing synthons to access these target molecules. A protected form of this compound, N-Boc-4-piperidineacetaldehyde, serves as a reactant for various important transformations, including the α-arylation, enantioselective α-benzylation, and enantioselective α-triflouromethylation of aldehydes. sigmaaldrich.com This highlights the versatility of the piperidineacetaldehyde scaffold in forming new carbon-carbon bonds, a fundamental process in the assembly of complex molecules.
The strategic importance of piperidine derivatives is further underscored by their use in the synthesis of pharmaceutically relevant compounds. For instance, N-Boc-4-piperidineacetaldehyde is a key reactant in the synthesis of Pim-1 inhibitors and selective GPR119 agonists, which are targeted for the treatment of type II diabetes. sigmaaldrich.com The synthesis of various piperidine derivatives often involves multi-component reactions (MCRs), which offer a highly efficient and atom-economical approach to complex molecules from simple starting materials in a single step. beilstein-journals.orgscispace.commdpi.com These reactions are advantageous over traditional linear syntheses due to their operational simplicity, shorter reaction times, and reduced waste. scispace.com
The following table provides examples of multi-step syntheses where piperidine derivatives, conceptually derived from this compound, are employed as key building blocks.
| Target Molecule/Class | Key Synthetic Strategy | Starting Material/Building Block | Reference |
| Pim-1 inhibitors | Not specified | N-Boc-4-piperidineacetaldehyde | sigmaaldrich.com |
| GPR119 agonists | Not specified | N-Boc-4-piperidineacetaldehyde | sigmaaldrich.com |
| Highly substituted piperidines | One-pot multi-component condensation | Aromatic aldehydes, anilines, β-ketoesters | scispace.com |
| σ1 Receptor Ligands | Conjugate addition, homologation, amination | Dihydropyridin-4(1H)-ones | nih.gov |
| (-)-Cassine (piperidine alkaloid) | Intramolecular N-H insertion of an α,β-unsaturated diazoketone | N-Cbz-O-TBDPS-l-serinal | nih.gov |
Integration into Catalytic Cycles and Ligand Design
The piperidine scaffold is a crucial component in the design of ligands for transition metal catalysis. The steric and electronic properties of the piperidine ring can be fine-tuned to influence the activity, selectivity, and stability of the resulting metal complexes. bris.ac.uknih.gov These ligands play a critical role in a variety of catalytic cycles, including cross-coupling reactions, hydrogenation, and hydroformylation. bris.ac.uk
While direct examples of this compound being integrated into catalytic cycles are not prevalent in the provided research, the synthesis of piperidine-containing ligands is well-documented. For example, new Schiff base ligands containing a piperidine moiety have been synthesized and used to form complexes with transition metals. rsc.orgsapub.org These complexes can exhibit catalytic activity in various organic transformations. The design of these ligands often involves the condensation of a piperidine-containing aldehyde or ketone with an appropriate amine.
Furthermore, computational methods are increasingly being used to design and predict the performance of ligands in catalytic cycles. bris.ac.uknih.gov By calculating steric and electronic parameters of ligands, chemists can develop models that correlate ligand structure with catalytic outcomes, thereby guiding the rational design of more efficient catalysts. nih.gov The development of new iridium complexes with N-(methylsulfonyl)-2-pyridinecarboxamide and N-(phenylsulfonyl)-2-pyridinecarboxamide ligands for formic acid dehydrogenation showcases a ligand design strategy to enhance catalyst stability and efficiency. rsc.org
Role in the Development of New Synthetic Methodologies
The reactivity of the aldehyde group and the piperidine ring in this compound and its derivatives has been exploited in the development of novel synthetic methodologies. mdpi.com The development of new and efficient methods for the synthesis of N-heterocycles, such as piperidines, is a major focus of modern synthetic organic chemistry. scispace.com
A significant area of development is the use of multi-component reactions (MCRs) to construct highly functionalized piperidines in a single step. beilstein-journals.orgscispace.com For example, a one-pot, multi-component condensation of aldehydes, amines, and β-ketoesters catalyzed by sodium lauryl sulfate (B86663) (SLS) in water has been developed for the efficient synthesis of highly substituted piperidines. scispace.com This method is environmentally friendly and offers good to high yields of the desired products. scispace.com
Recent advancements in synthetic methodology also include the development of catalytic asymmetric reactions to produce chiral piperidine derivatives. For instance, a modular approach to chiral bridged piperidine-γ-butyrolactones has been developed using a catalytic asymmetric allylation followed by an aza-Prins cyclization/lactonization sequence. nih.gov This strategy allows for the rapid assembly of complex, three-dimensional molecules with high enantioselectivity. nih.gov Additionally, a novel two-step method combining biocatalytic carbon-hydrogen oxidation and radical cross-coupling has been developed to simplify the synthesis of complex piperidines. sciencedaily.com Such innovative approaches are crucial for accelerating drug discovery and development. sciencedaily.comeuropa.eu
Potential in the Synthesis of Organic Materials with Specific Properties
The piperidine unit is a versatile component in the design and synthesis of organic materials with specific functional properties. While the direct application of this compound in materials science is not extensively detailed, the incorporation of the piperidine scaffold into larger molecular structures can impart desirable characteristics.
In the field of medicinal chemistry, which can be considered a branch of functional organic materials, piperidine derivatives are of immense importance. They are key components in a vast number of pharmaceuticals due to their ability to interact with biological targets. nih.gov For example, novel σ1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold have been synthesized and shown to possess antiproliferative properties against cancer cells. nih.gov The lipophilicity and binding interactions of these molecules can be modulated by modifying the substituents on the piperidine ring. nih.gov
Furthermore, the development of functional polypeptides through the reaction of epoxides with methionine residues showcases a method for creating stable, functional biomaterials. nih.gov While not directly involving this compound, this highlights the broader strategies for synthesizing functional organic materials where piperidine-containing building blocks could potentially be incorporated to introduce specific functionalities. The synthesis of new Schiff bases and their metal complexes also opens up possibilities for creating materials with interesting electronic and optical properties. rsc.org
Contribution to Natural Product Synthesis Research
Strategic Intermediacy in the Total Synthesis of Alkaloids
The piperidine (B6355638) ring is a fundamental structural motif present in a vast array of natural alkaloids. Consequently, chiral precursors like 1-piperidineacetaldehyde are invaluable starting points for constructing these often complex and stereochemically rich molecules.
A significant application of this compound derivatives is demonstrated in the enantioselective total synthesis of macrocyclic spermidine (B129725) alkaloids, a class of natural products characterized by a large lactam ring incorporating a spermidine unit. The first chiral total synthesis of (–)-oncinotine serves as a landmark example of this strategy acs.org.
In this synthesis, the key chiral starting material was enantiomerically pure (2S)-N-[(benzyloxy)carbonyl]-2-piperidineacetaldehyde acs.org. This aldehyde is a crucial building block containing the pre-formed, stereochemically defined piperidine ring necessary for the final natural product. The synthesis of this key aldehyde itself was a strategic process, achieved through a diastereoselective 1,3-dipolar cycloaddition, which established the required stereocenter acs.org.
The core transformation in the total synthesis of (–)-oncinotine was a macrocyclization reaction achieved through an intramolecular iminium ion cyclization. The this compound derivative was elaborated through several steps, including a Wittig condensation, to build a long chain appended to the piperidine ring. The terminal end of this chain was then converted into an aldehyde. Subsequent hydrogenation under high dilution conditions led to the in-situ formation of a transient iminium ion, which then cyclized to forge the large 17-membered ring of the target molecule in a single, efficient operation acs.org. This elegant approach not only accomplished the first asymmetric synthesis of (–)-oncinotine but also definitively established its absolute configuration acs.org.
Table 1: Key Reactions in the Total Synthesis of (–)-Oncinotine
| Step | Reaction Type | Reactant(s) | Key Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | Diastereoselective 1,3-Dipolar Cycloaddition | 2,3,4,5-Tetrahydropyridine 1-oxide | erythro adduct | Establishes the chiral center of the piperidine ring. |
| 2 | Oxidative Cleavage | Diol intermediate | (2S)-N-[(benzyloxy)carbonyl]-2-piperidineacetaldehyde | Formation of the key aldehyde building block. |
| 3 | Wittig Condensation | 2-Piperidineacetaldehyde derivative, Phosphonium iodide | Alkene with extended side chain | Elongation of the side chain for macrocyclization. |
Expedited Synthesis of Biologically Active Natural Product Analogs and Scaffolds
The piperidine nucleus is considered a "privileged scaffold" in medicinal chemistry, as its presence in a molecule often correlates with favorable pharmacological properties nih.govmdpi.com. Synthetic intermediates like this compound provide a direct entry to this valuable scaffold, enabling the expedited synthesis of analogs of biologically active natural products. By using this compound as a foundational building block, chemists can rapidly introduce molecular diversity and explore structure-activity relationships (SAR).
The 2-substituted piperidine motif is particularly common in natural products with significant biological activity researchgate.net. The aldehyde functionality of this compound is a versatile handle for a wide range of chemical transformations, including:
Carbon-carbon bond formation: Reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions allow for the introduction of diverse side chains at the 2-position of the piperidine ring.
Reductive amination: This reaction allows for the coupling of the piperidine scaffold to other amine-containing fragments, facilitating the construction of complex polyamine alkaloids or other hybrid molecules.
Cyclization reactions: The aldehyde can participate in intramolecular reactions to form fused or bridged ring systems, further increasing the structural complexity and three-dimensionality of the resulting molecules nih.gov.
This versatility allows researchers to generate libraries of novel compounds based on the piperidine core. For example, by varying the reaction partners in the transformations mentioned above, a multitude of analogs of a parent natural product can be synthesized efficiently. This approach is crucial for optimizing biological activity, improving pharmacokinetic properties, and developing new therapeutic agents nih.gov. The availability of chiral this compound ensures that these analogs can be prepared enantioselectively, which is critical for interacting with specific biological targets.
Biomimetic Synthesis Approaches Inspired by Natural Biosynthetic Pathways
Biomimetic synthesis is a powerful strategy that mimics nature's own methods for constructing complex molecules nih.gov. Many piperidine alkaloids are biosynthesized from the amino acid L-lysine wiley-vch.deneu.edu.tr. A key step in this natural pathway is the enzymatic oxidative deamination of lysine (B10760008) to yield an aminoaldehyde, which spontaneously cyclizes to form the cyclic imine Δ1-piperideine wiley-vch.deresearchgate.net. This imine, or the corresponding iminium ion, is a crucial electrophilic intermediate that undergoes further reactions to build the diverse structures of piperidine alkaloids wiley-vch.de.
The chemical logic of using this compound derivatives in synthesis directly mirrors this biosynthetic step. The intramolecular iminium ion cyclization used in the total synthesis of (–)-oncinotine is a prime example of a biomimetic approach acs.org. In this synthesis, the aldehyde group of the elaborated this compound derivative reacts with a secondary amine within the same molecule to form a cyclic iminium ion. This synthetic iminium ion is a direct analog of the biosynthetically generated Δ1-piperideine intermediate. The subsequent intramolecular cyclization to form the macrocycle mimics the nucleophilic additions that Δ1-piperideine undergoes in nature wiley-vch.de.
By employing a strategy that parallels the key bond-forming events of the natural biosynthetic pathway, chemists can often devise more efficient and elegant synthetic routes. This approach leverages the inherent reactivity patterns that nature has optimized over millennia. The use of this compound as a stable and versatile surrogate for the transient, lysine-derived aminoaldehyde intermediate is a testament to the power of biomimetic thinking in modern organic synthesis. This strategy not only provides a logical and efficient path to the target natural product but also reinforces the proposed biosynthetic hypotheses nih.gov.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (–)-Oncinotine |
| (2S)-N-[(benzyloxy)carbonyl]-2-piperidineacetaldehyde |
| L-lysine |
| Δ1-piperideine |
Computational and Theoretical Investigations of 1 Piperidineacetaldehyde Chemistry
Quantum Chemical Calculations for Electronic Structure and Energetics (e.g., DFT, Ab Initio)
Quantum chemical calculations are fundamental to understanding the electronic nature of 1-Piperidineacetaldehyde. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, providing a wealth of information about the molecule's structure and energy. northwestern.edulsu.edu
DFT, particularly with hybrid functionals like B3LYP, and ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are used to optimize the molecular geometry and calculate various electronic properties. osi.lvresearchgate.net These calculations can determine bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure on the potential energy surface. lsu.edu
A key aspect of these investigations is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are crucial for predicting the molecule's reactivity, kinetic stability, and electronic transitions. nih.govresearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. For piperidine (B6355638) derivatives, DFT calculations have been instrumental in exploring geometric parameters and HOMO-LUMO energies. researchgate.net
Furthermore, these methods allow for the calculation of atomic charges through population analysis (e.g., Mulliken, Natural Bond Orbital), revealing the distribution of electron density within the molecule. This information helps identify electrophilic and nucleophilic sites. nih.gov Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can also be computed, providing insights into the stability of different isomers and the feasibility of reactions.
Table 1: Illustrative Calculated Electronic Properties for this compound Note: These values are hypothetical examples based on typical DFT (B3LYP/6-31G(d)) results for similar molecules and are for illustrative purposes only.
| Property | Calculated Value | Unit |
|---|---|---|
| Total Energy | -442.876 | Hartree |
| HOMO Energy | -6.21 | eV |
| LUMO Energy | 0.54 | eV |
| HOMO-LUMO Gap | 6.75 | eV |
| Dipole Moment | 2.89 | Debye |
Conformational Analysis and Prediction of Preferred Geometries
The flexibility of the piperidine ring is a central feature of its chemistry. Conformational analysis of this compound involves identifying the various spatial arrangements of its atoms that result from rotation around single bonds and determining their relative stabilities. The piperidine ring typically adopts a chair conformation to minimize angular and torsional strain.
For this compound, the key conformational questions involve the orientation of the acetaldehyde (B116499) group attached to the nitrogen atom and the puckering of the ring itself. The acetaldehyde substituent can exist in different rotational conformations relative to the piperidine ring. Computational methods are used to locate all possible stable conformers (local minima on the potential energy surface) and calculate their relative energies. nih.gov Studies on N-substituted piperidines have shown that the substituent's orientation (axial vs. equatorial) is influenced by steric and electronic factors. nih.govresearchgate.net For instance, calculations on N-methylpiperidine derivatives indicate that an equatorially placed methyl group is energetically more favorable than an axial one. osi.lv
The relative free energies (ΔG) of different conformers determine their population distribution at a given temperature. These calculations can predict the most stable, and therefore most abundant, geometry of the molecule under specific conditions.
Table 2: Example of Calculated Relative Energies for this compound Conformers Note: These are hypothetical values to illustrate the typical energy differences between conformers.
| Conformer | Description | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|---|
| Chair-Equatorial-Gauche | Chair ring, equatorial substituent, gauche rotation | 0.00 | ~75% |
| Chair-Equatorial-Anti | Chair ring, equatorial substituent, anti rotation | 0.85 | ~20% |
| Chair-Axial-Gauche | Chair ring, axial substituent, gauche rotation | 2.50 | ~5% |
| Twist-Boat | Twist-boat ring conformation | 5.50 | <1% |
Molecular Dynamics Simulations to Understand Dynamic Behavior
For this compound, MD simulations can be used to:
Explore Conformational Landscapes: Simulations can reveal the transitions between different conformers, such as ring-flipping from one chair form to another, and the rotation of the acetaldehyde side chain. This provides a more realistic picture of the molecule's flexibility than static calculations alone. youtube.com
Analyze Solvation Effects: By including explicit solvent molecules (e.g., water) in the simulation box, MD can model how the solvent influences the conformational preferences and dynamic motions of this compound.
Study Intermolecular Interactions: MD is a powerful tool for simulating how this compound interacts with other molecules, such as biological macromolecules in drug design studies or other chemical species in a reaction mixture. nih.gov
The output of an MD simulation is a trajectory file, which can be analyzed to calculate various properties like radial distribution functions, time correlation functions, and to visualize the dynamic processes the molecule undergoes. nih.gov
Theoretical Prediction of Reactivity, Regioselectivity, and Stereoselectivity
Computational chemistry offers several approaches to predict the reactivity of this compound. Frontier Molecular Orbital (FMO) theory is a primary tool, where the HOMO and LUMO distributions indicate the likely sites for electrophilic and nucleophilic attack, respectively. nih.gov For this compound, the nitrogen lone pair and the oxygen of the carbonyl group are expected to be key nucleophilic centers, while the carbonyl carbon is a primary electrophilic site.
Computational methods can also be used to predict stereoselectivity by calculating the energies of the transition states leading to different stereoisomeric products. The pathway with the lower activation energy will be favored, determining the major product. This is crucial for reactions involving the creation of new chiral centers.
Elucidation of Reaction Mechanisms through Transition State Modeling
Understanding how a chemical reaction occurs requires characterizing the transition state (TS)—the highest energy point on the reaction pathway that connects reactants and products. fiveable.me Computational methods are uniquely suited for this task, as transition states are fleeting structures that are extremely difficult to observe experimentally. mit.edu
Using algorithms like synchronous transit-guided quasi-Newton (STQN) or nudged elastic band (NEB), chemists can locate the geometry of the transition state on the potential energy surface. fiveable.me Once the TS structure is found, its energy can be calculated, which determines the activation energy (energy barrier) of the reaction. According to Transition State Theory, a lower activation energy corresponds to a faster reaction rate. fiveable.me
For this compound, TS modeling could be applied to study:
Synthetic Routes: For example, modeling the transition state for the reaction of piperidine with a suitable two-carbon electrophile to form the C-N bond.
Degradation Pathways: Investigating the mechanisms of oxidation or hydrolysis.
Reactions of the Aldehyde Group: Modeling the transition states for nucleophilic addition to the carbonyl group.
By calculating the energies of reactants, products, and the transition state, a complete energy profile for the reaction can be constructed, providing deep mechanistic insight. researchgate.netnih.gov
Analysis of Non-Covalent Interactions and Their Influence on Molecular Properties
Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and steric repulsion, play a critical role in determining the structure, stability, and interactions of molecules. nih.gov Computational methods allow for the detailed analysis and visualization of these weak interactions.
For this compound, intramolecular NCIs can influence its preferred conformation. For example, a weak hydrogen bond might exist between the aldehyde proton and a hydrogen atom on the piperidine ring in certain geometries. Intermolecular NCIs govern how the molecule interacts with its environment, including solvent molecules and other reactants.
Several computational techniques are used to study NCIs:
Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify bond critical points (BCPs) between atoms, which can characterize the nature and strength of interactions, including weak non-covalent ones. mdpi.com
Reduced Density Gradient (RDG) Analysis: RDG analysis identifies and visualizes regions of space where non-covalent interactions occur. The resulting surfaces are often color-coded to distinguish between attractive (e.g., hydrogen bonds) and repulsive (e.g., steric clashes) interactions. nih.gov
Natural Bond Orbital (NBO) Analysis: NBO analysis can reveal stabilizing donor-acceptor interactions that correspond to hyperconjugation and hydrogen bonding. nih.gov
These analyses provide a detailed picture of the subtle forces that govern the behavior of this compound at the molecular level.
Advanced Analytical Methodologies for Comprehensive Characterization
High-Resolution Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular structure of 1-Piperidineacetaldehyde. High-resolution techniques offer unparalleled detail regarding the connectivity of atoms, the nature of functional groups, and the precise molecular weight.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily ¹H and ¹³C. youtube.com Advanced NMR techniques, such as two-dimensional (2D) experiments, are crucial for resolving complex spin systems and confirming atomic connectivity.
For this compound, ¹H NMR would reveal distinct signals for the protons on the piperidine (B6355638) ring and the acetaldehyde (B116499) moiety. The aldehydic proton would appear at a characteristic downfield chemical shift (δ 9-10 ppm). The protons on the carbon adjacent to the nitrogen (α-protons) and the methylene (B1212753) protons of the acetaldehyde group would also have unique shifts. ¹³C NMR spectroscopy complements this by identifying each unique carbon atom, including the distinct carbonyl carbon of the aldehyde group (δ 190-200 ppm).
To resolve ambiguities and confirm the structure, 2D NMR experiments are employed:
COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, confirming the connectivity within the piperidine ring and the acetaldehyde side chain.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing a definitive assignment of both ¹H and ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for confirming the connection between the piperidine ring's nitrogen atom and the acetaldehyde group.
DOSY (Diffusion-Ordered Spectroscopy): While often used for mixtures, this technique can measure the diffusion constant of the molecule, which relates to its size and shape in solution. oxinst.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This is an interactive table. Select a nucleus to see its predicted chemical shifts.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aldehyde (-CHO) | 9.7 - 9.8 | Triplet (t) |
| Methylene (-CH₂) adjacent to CHO | 3.2 - 3.4 | Doublet (d) |
| Ring Protons (α to N) | 2.4 - 2.6 | Multiplet (m) |
| Ring Protons (β to N) | 1.5 - 1.7 | Multiplet (m) |
| Ring Proton (γ to N) | 1.4 - 1.6 | Multiplet (m) |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~200 |
| Methylene (-CH₂) adjacent to C=O | ~60 |
| Ring Carbons (α to N) | ~54 |
| Ring Carbons (β to N) | ~26 |
| Ring Carbon (γ to N) | ~24 |
High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision (typically to within 5 ppm). nih.gov This allows for the unambiguous confirmation of the molecular formula of this compound as C₇H₁₃NO.
In addition to precise mass, MS provides structural information through fragmentation analysis. When the molecule is ionized, it breaks apart into smaller, characteristic fragment ions. By analyzing the m/z values of these fragments, the original structure can be pieced together. For this compound, common fragmentation pathways would include:
Alpha-cleavage: Breakage of the bond adjacent to the nitrogen atom, leading to the loss of the acetaldehyde side chain and formation of a stable piperidinyl cation.
Loss of the formyl group (-CHO): Cleavage resulting in an [M-29]⁺ ion.
Ring fragmentation: Cleavage of the piperidine ring itself into smaller fragments.
Techniques like tandem mass spectrometry (MS/MS) can isolate a specific ion (e.g., the molecular ion) and fragment it further, providing even more detailed structural information.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound (C₇H₁₃NO)
| Ion Species | Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₇H₁₄NO⁺ | 128.1070 |
| [M]⁺ | C₇H₁₃NO⁺ | 127.0997 |
| [M-CHO]⁺ | C₆H₁₂N⁺ | 98.0964 |
| Piperidinyl Cation | C₅H₁₀N⁺ | 84.0808 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that are highly effective for identifying the functional groups present in a molecule. kurouskilab.com IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light. cardiff.ac.ukrsc.org
For this compound, these techniques would provide clear evidence for its key structural features:
Aldehyde Group: A very strong and sharp absorption band in the IR spectrum between 1720-1740 cm⁻¹ is characteristic of the C=O stretch of a saturated aldehyde. The aldehydic C-H bond would also show characteristic stretching vibrations around 2720 cm⁻¹ and 2820 cm⁻¹.
Piperidine Ring: The C-H stretching vibrations of the saturated ring system would appear in the 2800-3000 cm⁻¹ region. The C-N stretching vibration would be visible in the 1000-1250 cm⁻¹ range.
CH₂ Bending: The scissoring vibration of the various methylene (CH₂) groups in the molecule would produce absorption bands in the 1440-1480 cm⁻¹ region.
Raman spectroscopy is often more sensitive to non-polar bonds and can provide complementary information, particularly for the C-C backbone vibrations of the ring. osti.gov
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| C=O (Aldehyde) | Stretch | 1720 - 1740 | Strong | Medium |
| C-H (Aldehyde) | Stretch | ~2720, ~2820 | Medium | Medium |
| C-H (Aliphatic) | Stretch | 2800 - 3000 | Strong | Strong |
| CH₂ | Scissoring | 1440 - 1480 | Medium | Medium |
| C-N | Stretch | 1000 - 1250 | Medium | Weak |
Advanced Chromatographic Techniques for Separation and Purity Assessment
Chromatography is the gold standard for separating components of a mixture and assessing the purity of a compound. Advanced chromatographic methods provide high resolution and sensitivity, which are essential for quality control and detailed analysis.
Chiral Chromatography for Enantiomeric Purity Determination
Chiral chromatography is a specialized technique used to separate enantiomers—non-superimposable mirror-image molecules. gcms.cz The parent compound, this compound, is achiral and therefore does not have enantiomers.
However, this technique would become critically important in the analysis of derivatives of this compound or in synthetic pathways where chiral piperidine precursors are used. If a chiral center were introduced (for example, by substitution on the piperidine ring), chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) would be necessary to determine the enantiomeric excess (ee) or enantiomeric purity of the product. nih.gov These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. nih.gov
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Multi-component Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer the most powerful approach for analyzing complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and thermally stable compounds like this compound. The sample is vaporized and passed through a GC column, which separates components based on their boiling points and interactions with the stationary phase. hpst.cz Each separated component then enters the mass spectrometer, which acts as a highly specific detector, providing a mass spectrum that confirms the component's identity. atlantis-press.commmu.ac.uk GC-MS is invaluable for monitoring reaction progress, identifying byproducts, and quantifying the purity of the final compound. cmbr-journal.com
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds or complex matrices, LC-MS is the preferred method. nih.gov Separation occurs in the liquid phase, typically using a technique like reverse-phase HPLC. nih.gov The eluent from the LC column is then passed into the mass spectrometer. LC-MS is highly versatile and can be used to analyze this compound in various sample matrices, providing both retention time data for quantification and mass spectral data for confirmation.
Table 4: Summary of Hyphenated Techniques for the Analysis of this compound
| Technique | Separation Principle | Detection Principle | Key Applications |
|---|---|---|---|
| GC-MS | Volatility and column interaction | Mass-to-charge ratio and fragmentation pattern | Purity assessment, byproduct identification, reaction monitoring |
| LC-MS | Polarity and column interaction | Mass-to-charge ratio | Analysis in complex mixtures, quantification in biological or environmental samples |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable data on bond lengths, bond angles, and conformational arrangements, which are fundamental to understanding the molecule's steric and electronic properties.
For a molecule like this compound, obtaining a single crystal suitable for X-ray diffraction would be the primary step. The process involves dissolving the compound in a suitable solvent and allowing it to slowly crystallize. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
A search of the Cambridge Structural Database (CSD) and other crystallographic open databases did not yield a deposited crystal structure for this compound. However, the structures of numerous piperidine derivatives have been extensively studied. For instance, the crystal structures of various N-substituted piperidines reveal that the piperidine ring typically adopts a chair conformation, as this minimizes steric strain. It is highly probable that the piperidine moiety in this compound would also exhibit this stable conformation in the solid state.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| β (°) | 90-105 |
| Z | 4 |
This table presents hypothetical data based on common values for similar organic molecules and is for illustrative purposes only, as no experimental data for this compound has been found.
The acetaldehyde substituent at the nitrogen atom introduces additional conformational flexibility. X-ray diffraction analysis would definitively resolve the torsion angles about the N-CH₂ and CH₂-CHO bonds, providing insight into the preferred orientation of the acetaldehyde group relative to the piperidine ring. Furthermore, the crystal packing would reveal any intermolecular interactions, such as hydrogen bonds or van der Waals forces, which govern the solid-state architecture.
Spectroscopic and Computational Methods for Probing Molecular Interactions and Dynamics
In the absence of a crystal structure, spectroscopic and computational methods offer powerful alternatives for investigating the structure, interactions, and dynamic behavior of this compound.
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for characterizing the molecular structure of this compound in solution.
¹H NMR: The proton NMR spectrum would provide information about the number of different types of protons and their connectivity. The protons on the piperidine ring would likely appear as a series of multiplets in the aliphatic region. The methylene protons of the acetaldehyde group adjacent to the nitrogen would be expected to appear as a distinct signal, and the aldehydic proton would be a highly deshielded singlet or triplet further downfield.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton. The carbonyl carbon of the aldehyde would be readily identifiable by its characteristic chemical shift in the downfield region.
IR Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the functional groups present. A strong absorption band around 1720-1740 cm⁻¹ would be indicative of the C=O stretching vibration of the aldehyde. C-H stretching vibrations for the aliphatic and aldehydic protons would also be observed.
Computational Modeling:
Computational chemistry provides a theoretical framework to explore the molecular properties of this compound at the atomic level.
Density Functional Theory (DFT): DFT calculations can be employed to optimize the geometry of the molecule and predict its spectroscopic properties. By calculating the vibrational frequencies, a theoretical IR spectrum can be generated and compared with experimental data to aid in the assignment of absorption bands. Similarly, NMR chemical shifts can be calculated to assist in the interpretation of experimental spectra. DFT can also be used to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Functional Group | Predicted Chemical Shift / Frequency |
| ¹H NMR | Aldehydic C-H | δ 9.5-9.8 ppm |
| N-CH₂ | δ 2.5-3.0 ppm | |
| Piperidine C-H | δ 1.4-1.8 ppm | |
| ¹³C NMR | Carbonyl C=O | δ 195-205 ppm |
| N-CH₂ | δ 50-60 ppm | |
| Piperidine C | δ 20-30 ppm | |
| IR Spectroscopy | C=O Stretch | 1720-1740 cm⁻¹ |
| C-H Stretch (Aldehyde) | 2720-2820 cm⁻¹ | |
| C-H Stretch (Aliphatic) | 2850-2960 cm⁻¹ |
This table presents predicted data based on typical values for the respective functional groups and is for illustrative purposes.
Future Research Directions and Emerging Paradigms in 1 Piperidineacetaldehyde Chemistry
Development of More Sustainable and Green Synthetic Routes
The synthesis of piperidine-containing compounds is undergoing a transformation towards more environmentally benign processes. unife.itdokumen.pub The focus is on minimizing waste, reducing energy consumption, and utilizing safer reagents and solvents. unife.itdokumen.pub Key to this evolution is the adoption of the 12 principles of green chemistry. unife.it
Future efforts in the synthesis of 1-piperidineacetaldehyde and its derivatives will likely concentrate on several key areas:
Alternative Solvents: Moving away from traditional volatile organic compounds towards greener alternatives like water, ionic liquids, or supercritical fluids. dokumen.pub One-pot multi-component reactions in water, catalyzed by agents like sodium lauryl sulfate (B86663), exemplify this trend for creating highly substituted piperidines. researchgate.net
Renewable Feedstocks: Exploring the use of biomass as a starting material can reduce reliance on fossil fuels. nih.gov For instance, strategies are being developed for the synthesis of piperidines from bio-based platform chemicals like furfural. nih.gov
Atom Economy: Designing synthetic routes, such as multi-component reactions (MCRs), that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. nih.gov
Energy Efficiency: Employing alternative energy sources like microwaves and ultrasound to accelerate reactions and reduce energy consumption. dokumen.pub
The development of these green routes is often evaluated using metrics like Process Mass Intensity (PMI) and the E-factor (environmental factor) to quantify their sustainability. researchgate.netnih.gov
| Green Chemistry Approach | Description | Potential Impact on this compound Synthesis |
| Biocatalysis | Use of enzymes as catalysts for highly selective reactions under mild conditions. rsc.org | Enables enantioselective synthesis of chiral derivatives and reduces the need for harsh reagents. |
| Aqueous Micellar Catalysis | Performing reactions in water using surfactants to form micelles, which act as nanoreactors. nih.gov | Improves reaction rates and allows for the use of water as a bulk solvent, enhancing safety and sustainability. nih.gov |
| One-Pot Reactions | Combining multiple reaction steps into a single procedure without isolating intermediates. nih.govnih.gov | Increases efficiency, reduces solvent use and waste generation, and simplifies the overall synthetic process. nih.govnih.gov |
Exploration of Novel Catalytic Transformations and Reagents
Catalysis is at the heart of modern organic synthesis, and the development of novel catalysts is a primary driver of innovation in piperidine (B6355638) chemistry. Research is focused on creating more efficient, selective, and robust catalytic systems.
Advanced Metal Catalysis: While traditional catalysts like palladium and platinum are effective, there is a push towards using more abundant and less toxic metals, such as iron. mdpi.com Iron-catalyzed reductive amination is one such example. mdpi.com The design of unique catalyst structures, like surface single-atom alloys, is also enabling new transformations under mild conditions. nih.gov
Organocatalysis: The use of small organic molecules as catalysts is gaining popularity as a metal-free alternative, often providing high levels of stereoselectivity. mdpi.com
Hydrogen-Bond-Donor Catalysis: This strategy utilizes catalysts that can form non-covalent interactions to stabilize transition states, enabling challenging and highly enantioselective transformations. harvard.edu
Novel Reagents: The design of new reagents facilitates the construction of complex piperidine structures. For example, SnAP-eX (tin amine protocol, exocyclic heteroatoms) reagents have been developed for the one-step synthesis of 2,3-disubstituted piperidines from simple aldehydes. figshare.com
| Catalyst Type | Example Application in Piperidine Synthesis | Advantages |
| Iridium(III) Catalysts | Hydrogen borrowing annulation for stereoselective synthesis of substituted piperidines. mdpi.com | High efficiency and stereocontrol in forming C-N bonds. |
| Gold(I) Catalysts | Intramolecular dearomatization/cyclization reactions. nih.gov | Enables unique cyclization pathways for complex ring systems. |
| Cobalt(II) Catalysts | Radical intramolecular cyclization of linear amino-aldehydes. nih.gov | Effective for producing various piperidines via radical pathways. |
| Ruthenium-based Catalysts | Ring-rearrangement metathesis for creating novel azaheterocycles. researchgate.net | Allows for the synthesis of diverse and complex molecular architectures. |
Design of Next-Generation Derivatives for Advanced Applications
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals. mdpi.comresearchgate.netnih.gov Future research will focus on designing novel derivatives of this compound with enhanced biological activity and tailored properties for specific applications.
The "escape from flatland" approach, which emphasizes the creation of more three-dimensional and saturated structures, is a guiding principle in modern drug design. encyclopedia.pub This suggests that derivatives of this compound with complex stereochemistry will be of significant interest. By synthesizing and analyzing various regio- and diastereoisomers, researchers can explore a wider chemical space to identify compounds with optimal interactions with biological targets. nih.gov
Key therapeutic areas for next-generation piperidine derivatives include:
Anticancer Agents: Developing inhibitors of key signaling pathways in cancer, such as IκB kinase (IKKb) inhibitors. encyclopedia.pub
Neurotherapeutics: Designing ligands for targets like the sigma 1 receptor (S1R) for potential use in treating neurological disorders. nih.gov
Anti-infectives: Creating novel compounds to combat drug-resistant pathogens, such as new antitubercular agents. mdpi.com
Metabolic Diseases: Synthesizing inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV) for the management of type 2 diabetes. sigmaaldrich.com
Integration with Machine Learning and AI in Synthetic Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, accelerating the pace of discovery. chemcopilot.com These computational approaches are being applied to predict reaction outcomes, design novel synthetic routes, and identify new molecules with desired properties. acs.orgchemai.iorjptonline.org
For this compound chemistry, AI and ML can be leveraged in several ways:
Reaction Prediction: AI models can analyze vast datasets of chemical reactions from scientific literature and patents to predict the most likely product of a given set of reactants and conditions with high accuracy. chemcopilot.comacs.org This reduces the need for extensive trial-and-error experimentation. chemcopilot.com
Retrosynthetic Analysis: Computational tools can propose viable synthetic pathways for complex target molecules, including novel piperidine derivatives, by working backward from the final product.
Property Prediction: Machine learning algorithms can predict the physicochemical and biological properties of virtual compounds, allowing chemists to prioritize the synthesis of the most promising candidates. atomwise.com
Process Optimization: AI can analyze real-time data from sensors in a reaction vessel to monitor progress and optimize conditions like temperature and concentration for improved yield and purity. chemai.io
Expanding Applications in Chemical Biology and Material Science Research
Beyond pharmaceuticals, the unique structural and chemical properties of the piperidine ring make it an attractive building block for applications in chemical biology and material science. Future research is expected to explore the use of this compound and its derivatives in these emerging areas.
Chemical Biology: Derivatives can be designed as molecular probes to study biological processes. By attaching fluorescent tags or reactive groups, these compounds can be used to label specific proteins or enzymes, helping to elucidate their function within a cell.
Material Science: The piperidine moiety can be incorporated into polymers and other materials to impart specific properties. For example, piperidine-containing polymers may exhibit unique thermal, optical, or conductive characteristics. The ability to functionalize the piperidine ring allows for fine-tuning of these properties for applications in areas such as advanced coatings, membranes, or electronic materials.
The synthesis of diverse, three-dimensional piperidine fragments is crucial for building libraries of compounds that can be screened for these advanced applications, moving beyond their traditional use in medicine. nih.gov
Q & A
What are the recommended synthetic routes for 1-Piperidineacetaldehyde in laboratory settings?
Basic
The synthesis of this compound typically involves condensation reactions between piperidine derivatives and acetaldehyde precursors. A common approach is the Mannich reaction, where piperidine reacts with formaldehyde and acetaldehyde under controlled pH and temperature conditions. Alternative methods include catalytic oxidation of 1-piperidineethanol or reductive amination of glyoxal derivatives. Purification often employs fractional distillation or column chromatography to isolate the product .
How can researchers optimize reaction conditions to improve the yield of this compound?
Advanced
Optimization requires systematic experimentation using Design of Experiments (DOE) to evaluate variables such as temperature, catalyst loading, and solvent polarity. For example, response surface methodology (RSM) can identify interactions between parameters. Kinetic studies (e.g., monitoring reaction progress via HPLC) help determine rate-limiting steps. Statistical tools like ANOVA validate the significance of each factor .
What analytical techniques are essential for characterizing this compound?
Basic
Table 1. Key Analytical Techniques
| Technique | Purpose | Critical Parameters |
|---|---|---|
| NMR (¹H/¹³C) | Structural confirmation | Chemical shifts, coupling constants, integration ratios |
| Mass Spectrometry | Molecular weight and fragmentation patterns | m/z peaks, isotopic distribution |
| IR Spectroscopy | Functional group identification | Absorption bands (e.g., aldehyde C=O stretch at ~1720 cm⁻¹) |
| Chromatography (HPLC/GC) | Purity assessment | Retention time, peak symmetry |
How should discrepancies in spectroscopic data for this compound be resolved?
Advanced
Discrepancies may arise from impurities, solvent effects, or tautomerism. Cross-validation using complementary techniques (e.g., comparing NMR with X-ray crystallography) is critical. For ambiguous signals, deuterium exchange experiments or 2D NMR (COSY, HSQC) clarify connectivity. Statistical analysis of replicate measurements identifies outliers .
What are the key considerations when designing stability studies for this compound?
Basic
Stability studies should assess degradation under varying temperatures, humidity, and pH. Accelerated stability testing (e.g., 40°C/75% RH) predicts shelf life. Analytical methods must be stability-indicating (e.g., HPLC with forced degradation validation). Sample aliquots are analyzed periodically to track decomposition products .
How can computational modeling predict the reactivity of this compound in novel reactions?
Advanced
Density Functional Theory (DFT) calculations model transition states and reaction pathways. Molecular dynamics (MD) simulations explore solvent effects and conformational flexibility. Software like Gaussian or ORCA computes thermodynamic parameters (ΔG, activation energy) to prioritize synthetic routes. Validation against experimental data ensures accuracy .
What strategies are effective for purifying this compound from complex reaction mixtures?
Basic
Liquid-liquid extraction (e.g., using dichloromethane/water) removes polar byproducts. Distillation exploits differences in boiling points, while silica gel chromatography separates isomers. Recrystallization from ethanol/water mixtures enhances purity. Purity is confirmed via melting point and chromatographic analysis .
What statistical approaches are recommended for analyzing dose-response data involving this compound in pharmacological studies?
Advanced
Non-linear regression models (e.g., log-logistic curves) calculate EC₅₀ values. ANOVA with post-hoc tests (Tukey’s HSD) compares treatment groups. Bootstrap resampling estimates confidence intervals for small datasets. Software like GraphPad Prism or R packages (drc, nlme) streamline analysis .
How should researchers conduct a systematic literature review on the biological activities of this compound?
Basic
Follow PRISMA guidelines for transparency. Use PICOT framework to define scope: Population (e.g., enzyme targets), Intervention (compound concentration), Comparison (control groups), Outcome (IC₅₀, binding affinity), and Timeframe. Databases like PubMed and SciFinder are mined with Boolean terms (e.g., "this compound AND kinase inhibition") .
What methodologies address conflicting results in studies on the mechanism of action of this compound?
Advanced
Reproducibility checks under standardized conditions (e.g., buffer composition, assay temperature) minimize variability. Meta-analysis aggregates data across studies to identify trends. Pathway enrichment analysis (e.g., KEGG, GO) contextualizes findings. Collaborative verification through multi-lab studies strengthens consensus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
